molecular formula C5H6BrNOS B8639589 1-(5-Bromothiazol-2-yl)ethanol

1-(5-Bromothiazol-2-yl)ethanol

Cat. No. B8639589
M. Wt: 208.08 g/mol
InChI Key: BJNWDFBORWABQJ-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To an ice cold solution of 5-bromothiazole-2-carbaldehyde (3 g, 15.6 mmol) in diethyl ether (20 mL) was added a THF solution of MeMgBr (3M, 50 ml, 150 mmol). Solid was produced rapidly. LCMS showed a new product with desired mass. The reaction was quenched with saturated aqueous ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by ISCO CombiFlash® chromatography eluting 10-40% ethyl acetate in heptanes. The title compound was obtained as a viscous yellow oil (3.25 g, 62% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[N:4][CH:3]=1.[CH2:9]1COCC1.C[Mg+].[Br-]>C(OCC)C>[Br:1][C:2]1[S:6][C:5]([CH:7]([OH:8])[CH3:9])=[N:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CN=C(S1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid was produced rapidly
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO CombiFlash® chromatography
WASH
Type
WASH
Details
eluting 10-40% ethyl acetate in heptanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)C(C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.